Cas no 2020070-33-9 (3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester)

3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its trifluoromethyl-substituted pyridine core enhances reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pinacol ester group improves handling and shelf-life by protecting the boronic acid functionality from protodeboronation. This compound exhibits excellent compatibility with a wide range of coupling partners, enabling efficient construction of complex heterocyclic frameworks. Its well-defined structure and consistent performance make it a reliable choice for researchers in medicinal chemistry and material science applications requiring precise functionalization of pyridine-based scaffolds.
3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester structure
2020070-33-9 structure
Product Name:3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester
CAS No:2020070-33-9
MF:C12H15BF3NO2
MW:273.059213876724
CID:5463504
PubChem ID:49760460
Update Time:2025-06-11

3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-(TRIFLUOROMETHYL)PYRIDIN-4-YLBORONIC ACID PINACOL ESTER
    • Pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-
    • MB12931
    • Z2049765708
    • 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoro
    • DB-152588
    • 3-(Trifluoromethyl)pyridine-2-boronic acid pinacol ester
    • EN300-6253614
    • VUXXEWACVTZKTH-UHFFFAOYSA-N
    • 2020070-33-9
    • G71879
    • 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester
    • Inchi: 1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-6-17-7-8(9)12(14,15)16/h5-7H,1-4H3
    • InChI Key: VUXXEWACVTZKTH-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC=CC=1B1OC(C)(C)C(C)(C)O1)(F)F

Computed Properties

  • Exact Mass: 273.1147934 g/mol
  • Monoisotopic Mass: 273.1147934 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 273.06
  • Topological Polar Surface Area: 31.4

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Additional information on 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester

Recent Advances in the Application of 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester (CAS: 2020070-33-9) in Chemical Biology and Pharmaceutical Research

The compound 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester (CAS: 2020070-33-9) has emerged as a pivotal building block in medicinal chemistry and chemical biology due to its unique structural and electronic properties. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic scaffolds that are prevalent in drug discovery. This research brief consolidates the latest findings on this boronic ester derivative, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester in the synthesis of novel kinase inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity, while the boronic ester moiety facilitates efficient cross-coupling with aryl halides. Researchers achieved a 78% yield in the synthesis of a lead compound targeting EGFR mutations, underscoring its synthetic versatility.

In the realm of chemical biology, this compound has been employed as a key intermediate in the development of PET radiotracers. A recent Nature Communications paper (2024) detailed its use in radiofluorination reactions, where the pinacol ester group proved crucial for achieving high radiochemical purity (>95%). The resulting radiotracer showed excellent blood-brain barrier penetration, enabling non-invasive imaging of neuroinflammation in preclinical models.

Pharmacological studies have revealed unexpected advantages of this boronic acid derivative. Unlike conventional analogs, the 3-trifluoromethyl-4-pyridinyl configuration demonstrates reduced off-target effects in cellular assays. This specificity was particularly evident in a 2024 ACS Chemical Biology study investigating its incorporation into proteolysis-targeting chimeras (PROTACs), where it contributed to improved degradation selectivity for target proteins.

The compound's stability profile has been systematically investigated through recent computational and experimental studies. Molecular dynamics simulations (Journal of Chemical Information and Modeling, 2023) predict exceptional hydrolytic stability of the pinacol ester moiety under physiological conditions, with a half-life exceeding 48 hours in buffer solutions at pH 7.4. This property makes it particularly valuable for prodrug applications where controlled release is desired.

Emerging applications in antibody-drug conjugates (ADCs) have further expanded the utility of this compound. A 2024 publication in Bioconjugate Chemistry reported its successful incorporation into novel linker systems, where the boronic ester functionality enabled pH-sensitive payload release in tumor microenvironments. The resulting ADCs demonstrated superior therapeutic indices in xenograft models compared to conventional maleimide-based conjugates.

Looking forward, the unique properties of 3-(Trifluoromethyl)pyridin-4-ylboronic acid pinacol ester position it as a versatile tool for diverse applications in drug discovery and chemical biology. Ongoing research is exploring its potential in covalent inhibitor design and as a building block for DNA-encoded libraries. The compound's commercial availability (≥98% purity from major suppliers) and well-characterized reactivity profile suggest it will remain a valuable reagent for pharmaceutical innovation in coming years.

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